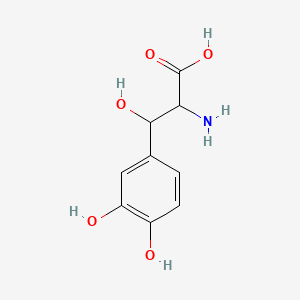
Sorbitan, isooctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorbitan, isooctadecanoate is a sorbitan fatty acid ester, commonly used as an emulsifier in various industrial applications. It is derived from the esterification of sorbitan with isooctadecanoic acid. This compound is known for its ability to stabilize emulsions, making it a valuable ingredient in cosmetics, pharmaceuticals, and food products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan, isooctadecanoate is synthesized through the esterification of sorbitan with isooctadecanoic acid. The reaction typically involves heating sorbitan and isooctadecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150°C to 200°C, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The process includes the dehydration of sorbitol to form sorbitan, followed by esterification with isooctadecanoic acid. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sorbitan, isooctadecanoate primarily undergoes hydrolysis and esterification reactions. Under acidic or basic conditions, it can hydrolyze to produce sorbitan and isooctadecanoic acid. Additionally, it can participate in transesterification reactions with other alcohols or acids .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide) at elevated temperatures.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, temperatures between 150°C to 200°C
Major Products:
Hydrolysis: Sorbitan and isooctadecanoic acid.
Esterification: Sorbitan esters with various fatty acids
Scientific Research Applications
Sorbitan, isooctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of biological assays and as a stabilizer for enzymes and proteins.
Industry: Widely used in cosmetics, food products, and personal care items as an emulsifier and stabilizer.
Mechanism of Action
The primary mechanism of action of sorbitan, isooctadecanoate is its ability to reduce surface tension between different phases, thereby stabilizing emulsions. It achieves this by aligning at the interface of oil and water phases, with its hydrophilic sorbitan moiety interacting with water and its hydrophobic isooctadecanoate chain interacting with oil. This alignment reduces the interfacial tension and prevents the coalescence of droplets .
Comparison with Similar Compounds
- Sorbitan monostearate
- Sorbitan tristearate
- Sorbitan monolaurate
Comparison: Sorbitan, isooctadecanoate is unique due to its branched isooctadecanoic acid moiety, which imparts different physical properties compared to other sorbitan esters. For instance, it has a higher melting point and different solubility characteristics, making it suitable for specific applications where other sorbitan esters might not be as effective .
By understanding the properties and applications of this compound, researchers and industry professionals can better utilize this compound in various fields, from pharmaceuticals to cosmetics.
Properties
CAS No. |
71902-01-7 |
|---|---|
Molecular Formula |
C23H48O8 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
16-methylheptadecanoic acid;pentane-1,1,2,3,4,5-hexol |
InChI |
InChI=1S/C18H36O2.C5H12O6/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;6-1-2(7)3(8)4(9)5(10)11/h17H,3-16H2,1-2H3,(H,19,20);2-11H,1H2 |
InChI Key |
DAPHOROYFQLVHF-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(C(C(C(O)O)O)O)O)O |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.C([C@@H]([C@H]([C@@H](C(O)O)O)O)O)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(C(C(C(O)O)O)O)O)O |
| 71902-01-7 | |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















